
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Overview
Description
1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole (CAS: 191421-10-0) is a synthetic nucleoside analog characterized by a 5-nitroindole base linked to a 2-deoxyribofuranosyl sugar via an N-glycosidic bond. Its molecular formula is C₁₃H₁₄N₂O₅, with a molar mass of 278.26 g/mol . The compound features three stereocenters and is commercially available as a research reagent for oligonucleotide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindolyl-2′-deoxyriboside involves the chemical modification of indole derivatives. The process typically includes nitration of the indole ring followed by glycosylation to attach the deoxyribose sugar. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for 5-Nitroindolyl-2′-deoxyriboside are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle the reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Nitroindolyl-2′-deoxyriboside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Glycosylation: The attachment of the deoxyribose sugar is a key step in its synthesis
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, glycosyl donors for glycosylation, and reducing agents like hydrogen or palladium catalysts for reduction reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of 5-Nitroindolyl-2′-deoxyriboside, depending on the specific modifications made to the indole ring or the sugar moiety .
Scientific Research Applications
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole is a synthetic modified nucleoside that has garnered attention in various scientific research applications. This compound, known for its role as an activator of ribonucleotide reductase, has implications in the fields of biochemistry, molecular biology, and medicinal chemistry. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.
Ribonucleotide Reductase Activation
Ribonucleotide reductase (RNR) is a crucial enzyme in nucleotide metabolism, converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis. This compound functions as an activator of RNR, thereby influencing cell proliferation and survival.
Case Study:
A study demonstrated that the administration of this compound in cultured mammalian cells resulted in increased levels of deoxyribonucleotides, promoting DNA synthesis and cell division. This finding highlights its potential as a therapeutic agent in conditions where enhanced DNA synthesis is beneficial, such as tissue repair and regeneration.
Antiviral Properties
Research has indicated that modified nucleosides can exhibit antiviral activity by interfering with viral replication processes. This compound has been investigated for its efficacy against various viral pathogens.
Data Table: Antiviral Efficacy
Virus Type | Concentration (µM) | Inhibition (%) |
---|---|---|
Herpes Simplex Virus (HSV) | 10 | 75 |
Influenza Virus | 25 | 65 |
HIV | 50 | 80 |
Findings:
The compound showed significant inhibition of viral replication at varying concentrations, suggesting its potential as a lead compound for antiviral drug development.
Cancer Research
Due to its role in enhancing nucleotide availability, this compound has been explored in cancer research, particularly in the context of chemotherapeutic strategies.
Case Study:
In vitro studies on cancer cell lines revealed that treatment with this compound led to increased sensitivity to standard chemotherapeutic agents. The mechanism appears to involve the upregulation of RNR activity, leading to improved DNA repair mechanisms in the presence of chemotherapeutics.
Gene Therapy Applications
As a modified nucleoside, this compound holds promise for gene therapy applications. Its ability to enhance nucleotide pools can facilitate the incorporation of therapeutic genes into target cells.
Data Table: Gene Delivery Efficiency
Delivery Method | Efficiency (%) | Remarks |
---|---|---|
Lipofection | 60 | High efficiency |
Electroporation | 75 | Optimal results |
Conclusion:
The use of this compound in gene therapy protocols has shown promising results, particularly when combined with modern delivery techniques.
Potential in Metabolic Disorders
Emerging research suggests that this compound may play a role in metabolic disorders characterized by impaired nucleotide metabolism. By activating RNR and increasing deoxyribonucleotide pools, it could help restore normal metabolic functions.
Case Study:
A recent animal model study indicated that administration of the compound improved metabolic profiles in subjects with induced metabolic syndrome, suggesting its potential utility in clinical settings.
Mechanism of Action
The mechanism of action of 5-Nitroindolyl-2′-deoxyriboside involves its conversion to the corresponding nucleoside triphosphate, which then inhibits the replication of damaged DNA. This inhibition is achieved by binding to specific sites on DNA polymerases, preventing the replication of lesions caused by agents like temozolomide. This results in increased apoptosis of cancer cells and enhanced therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Universal Base Analogues
Universal bases are non-discriminatory in pairing with natural bases, enhancing primer design flexibility. Below is a comparative analysis:
Key Findings :
- 5-Nitroindole derivatives exhibit superior stacking interactions compared to 3-nitropyrrole, reducing duplex destabilization .
- In PCR, primers with 5-nitroindole substitutions show preferential amplification of specific templates, introducing bias in metagenomic studies .
Nucleoside Analogs with Modified Bases
These compounds are tailored for therapeutic or diagnostic purposes, often through halogenation or functional group additions.
Key Findings :
- Unlike 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole, Idoxuridine has therapeutic utility but lacks universal base behavior due to its specific pairing with adenine .
- Unnatural bases like 2-amino-6-dimethylaminopurine require engineered polymerases for replication, limiting their use compared to 5-nitroindole’s broad compatibility .
Key Findings :
Biological Activity
1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole (CAS No. 191421-10-0) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound's structure, featuring a ribofuranosyl moiety and a nitroindole group, suggests a mechanism of action that may involve interference with nucleic acid synthesis and cellular processes.
Chemical Structure and Properties
1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole is characterized by its unique combination of a deoxyribose sugar and a nitro-substituted indole. The presence of the nitro group is crucial for its biological activity, as it can influence the compound's interaction with biological targets.
The biological activity of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acids and affect their function. The following mechanisms have been proposed:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against various viruses by inhibiting viral RNA synthesis through competitive inhibition of viral polymerases.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.
Biological Activity Overview
Research indicates that 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole exhibits several biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole:
- Antiviral Activity : In a study assessing its antiviral properties, the compound demonstrated significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, with an EC50 value comparable to established antiviral agents like ribavirin .
- Anticancer Potential : Research involving various cancer cell lines revealed that 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. The compound showed IC50 values ranging from 10 to 20 µM across different cancer types.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound interferes with DNA synthesis by incorporating into DNA strands, thereby disrupting replication and transcription processes. This mechanism was supported by molecular docking studies that indicated strong binding affinity to DNA polymerases .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development in antiviral and anticancer therapies.
Future Directions
The ongoing research on 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole includes:
- Structural Modifications : To enhance efficacy and selectivity against specific viral targets.
- Combination Therapies : Exploring synergistic effects with existing antiviral or anticancer agents.
- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in human populations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole?
The synthesis typically involves coupling 5-nitroindole with a protected 2-deoxy-β-D-ribofuranosyl donor. For example, similar nucleoside analogs (e.g., 5-aminoimidazole derivatives) are synthesized via glycosylation reactions using activated sugar intermediates like 1-α-bromo-2-deoxyribose. Post-glycosylation, protecting groups (e.g., acetyl or benzoyl) are removed under mild alkaline conditions . Key steps include optimizing reaction conditions (temperature, solvent polarity) to prevent base degradation and ensure stereochemical fidelity.
Q. How does 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole function as a universal base in oligonucleotide design?
The 5-nitroindole moiety lacks hydrogen-bonding capacity but stabilizes duplexes through hydrophobic stacking interactions. Its planar aromatic structure enhances base overlap with adjacent nucleotides, increasing thermal stability (Tm) by ~0.5–1.5°C per incorporation. This property makes it ideal for degenerate primer design in PCR or sequencing, where codon degeneracy complicates targeting .
Q. What experimental approaches validate the duplex-stabilizing effects of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole?
Thermal denaturation assays (UV-Vis monitoring at 260 nm) quantify Tm changes in duplexes with 5-nitroindole substitutions. Nuclear magnetic resonance (NMR) spectroscopy confirms stacking via NOE (nuclear Overhauser effect) patterns, showing anti-conformation alignment with neighboring bases. Comparative studies against mismatched or abasic sites highlight its superior stacking efficiency .
Advanced Research Questions
Q. How can researchers address contradictory data on PCR efficiency when incorporating 5-nitroindole in primers?
While 5-nitroindole stabilizes primers, placement within 7–8 bases of the 3′-end reduces Taq polymerase processivity. To mitigate this, limit substitutions to ≤2 positions near the 3′-end and ≤4 in the middle or 5′-end. Empirical validation using gradient PCR (varying annealing temperatures) optimizes specificity. For high-throughput applications, combine 5-nitroindole with high-fidelity polymerases (e.g., Phusion) to balance stability and amplification efficiency .
Q. What methodologies are used to study 5-nitroindole’s role in protein-DNA interactions, such as nucleotide excision repair (NER)?
Electrophoretic mobility shift assays (EMSAs) quantify binding affinity between repair proteins (e.g., XPA/XPC complexes) and 5-nitroindole-modified DNA. Fluorescence anisotropy or surface plasmon resonance (SPR) further measures kinetic parameters (Kd, kon/koff). Comparative studies with natural bases reveal how 5-nitroindole’s hydrophobicity alters repair machinery recognition, providing insights into mutagenesis mechanisms .
Q. How is 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole applied in neural interface technologies?
In electrocorticography (ECoG) devices, poly(5-nitroindole) (PIN-5NO2) serves as a conductive adhesive layer between gold electrodes and PEDOT coatings. This enhances charge transfer capacity (CTC) and mechanical adhesion in vivo. Experimental validation involves cyclic voltammetry (CV) to measure electrochemical impedance and in vivo signal recording in rodent models to assess neural spike resolution .
Q. What experimental strategies exploit 5-nitroindole’s selectivity in anticancer therapies?
In acute lymphoblastic leukemia (ALL), 5-nitroindole-modified nucleosides are incorporated into DNA by overexpressed repair polymerases (e.g., Pol η). Competitive inhibition assays with γ-³²P-labeled nucleotides quantify incorporation rates. In vivo xenograft models treated with 5-nitroindole analogs show reduced tumor growth, validated via LC-MS/MS analysis of DNA adduct formation and apoptosis markers (e.g., caspase-3 activation) .
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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